molecular formula C14H21ClN2O2 B3117984 Bunitrolol hydrochloride, (R)- CAS No. 22972-95-8

Bunitrolol hydrochloride, (R)-

Cat. No.: B3117984
CAS No.: 22972-95-8
M. Wt: 284.78 g/mol
InChI Key: RJPWESHPIMRNNM-UTONKHPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bunitrolol hydrochloride, ®- involves the treatment of 2-hydroxybenzonitrile with epichlorohydrin and sodium hydroxide to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield Bunitrolol . The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of Bunitrolol hydrochloride, ®- often employs chemoenzymatic routes to achieve high enantiomeric purity. This involves the use of lipase-catalyzed kinetic resolution to obtain enantiopure ®-chlorohydrin, which is then used to synthesize the final product . This method is advantageous due to its efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bunitrolol hydrochloride, ®- undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Bunitrolol hydrochloride, ®- into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of nucleophiles like halides or amines in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Bunitrolol hydrochloride, ®-, each with distinct pharmacological properties.

Scientific Research Applications

Chemistry: In chemistry, Bunitrolol hydrochloride, ®- is used as a model compound for studying beta-adrenergic antagonists. Its synthesis and reactions provide insights into the behavior of similar compounds .

Biology: In biological research, Bunitrolol hydrochloride, ®- is used to study the effects of beta-blockers on cellular processes and receptor interactions. It helps in understanding the physiological and biochemical pathways influenced by beta-adrenergic antagonists .

Medicine: Medically, Bunitrolol hydrochloride, ®- is used to treat conditions such as hypertension, myocardial infarction, and cardiac arrhythmias. Its ability to block beta-adrenergic receptors makes it effective in reducing heart rate and blood pressure .

Industry: In the pharmaceutical industry, Bunitrolol hydrochloride, ®- is used in the development of new beta-blockers and related cardiovascular drugs. Its synthesis and production methods serve as a basis for creating other therapeutic agents .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPWESHPIMRNNM-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1C#N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22972-95-8
Record name Bunitrolol hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUNITROLOL HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32TC7IYE6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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